molecular formula C9H15N3O5 B608705 1-(4-(1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone oxime CAS No. 948840-25-3

1-(4-(1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone oxime

Cat. No. B608705
M. Wt: 245.23
InChI Key: AMXVYJYMZLDINS-UUILKARUSA-N
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Description

The compound “1-(4-(1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone oxime” is an oxime derivative with a tetrahydroxybutyl group attached to an imidazole ring . Oximes are a class of compounds that have been studied for their significant roles as acetylcholinesterase reactivators .


Molecular Structure Analysis

The molecular structure of this compound would likely feature an imidazole ring, a characteristic five-membered ring structure containing two nitrogen atoms, attached to a tetrahydroxybutyl group and an oxime group .


Chemical Reactions Analysis

Oximes are known to undergo a variety of chemical reactions, including reduction, oxidation, and various rearrangements . The specific reactions that this compound might undergo would depend on the reaction conditions and the other compounds present .

Scientific Research Applications

1. Sphingosine-1-Phosphate Lyase Inhibition

A study described the synthesis of LX2931, a potent inhibitor of in vivo sphingosine-1-phosphate lyase, which was derived from the compound . This research provides insights into the potential therapeutic applications of LX2931 in diseases related to sphingosine-1-phosphate lyase (Zhang et al., 2013).

2. Spectroscopic and Computational Analysis

Another research focused on spectroscopic characterization and computational analysis of new alkyl-oxime derivatives, including the compound of interest. This study provided valuable information about the structural and electronic properties of these compounds (Sánchez-Pavón et al., 2020).

3. Antimycotic Activity

Research on (benzo[b]thienyl)methyl ethers of the compound demonstrated preliminary antimycotic data, suggesting its potential in developing new antifungal agents (Raga et al., 1992).

4. Antibacterial Properties

A study synthesized Schiff's bases of 2-hydrazinyl-1-(1H-imidazol-1-yl)-ethanone and evaluated their antibacterial activity. This research indicates the potential of these compounds in antibacterial applications (Patel et al., 2011).

5. Anticonvulsant Activity

The compound's derivatives have been studied for their potential anticonvulsant effects, indicating possible applications in treating convulsive disorders (Bansal et al., 2012).

Safety And Hazards

The safety and hazards associated with this compound are not known without specific toxicological data. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

Future Directions

The future research directions for this compound could include exploring its potential biological and pharmacological activities, given the known activities of related oxime compounds . Further studies could also investigate its physical and chemical properties, and develop methods for its synthesis .

properties

IUPAC Name

(1R,2S,3R)-1-[2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-1H-imidazol-5-yl]butane-1,2,3,4-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O5/c1-4(12-17)9-10-2-5(11-9)7(15)8(16)6(14)3-13/h2,6-8,13-17H,3H2,1H3,(H,10,11)/b12-4+/t6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXVYJYMZLDINS-RSWLNLDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=NC=C(N1)C(C(C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=NC=C(N1)[C@H]([C@@H]([C@@H](CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone oxime

CAS RN

948840-25-3
Record name LX 2931
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0948840253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LX-2931
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06297
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LX-2931
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5AGI979T7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-(1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone oxime
Reactant of Route 2
1-(4-(1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone oxime
Reactant of Route 3
1-(4-(1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone oxime
Reactant of Route 4
1-(4-(1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone oxime
Reactant of Route 5
1-(4-(1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone oxime
Reactant of Route 6
1-(4-(1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone oxime

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